1-(9-methylpurin-6-yl)piperidine-4-carboxylic Acid
Description
1-(9-Methylpurin-6-yl)piperidine-4-carboxylic Acid is a heterocyclic compound featuring a purine core substituted with a methyl group at the 9-position and a piperidine ring bearing a carboxylic acid at the 4-position.
Structure
3D Structure
Properties
IUPAC Name |
1-(9-methylpurin-6-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-16-7-15-9-10(16)13-6-14-11(9)17-4-2-8(3-5-17)12(18)19/h6-8H,2-5H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBDETMDSMENCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-methylpurin-6-yl)piperidine-4-carboxylic Acid typically involves the reaction of 9-methylpurine with piperidine-4-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, palladium and rhodium hydrogenation have been used in the synthesis of piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(9-methylpurin-6-yl)piperidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
1-(9-methylpurin-6-yl)piperidine-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(9-methylpurin-6-yl)piperidine-4-carboxylic Acid involves its interaction with specific molecular targets. The piperidine ring and purine derivative can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| This compound* | Not provided | C₁₂H₁₅N₅O₂ | 277.28 | N/A | 9-Methylpurine, piperidine-4-COOH |
| 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid | 886851-58-7 | C₁₁H₁₅N₃O₂ | 221.25 | 151–152 | 6-Methylpyrazine |
| 1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid | 1018574-31-6 | C₁₁H₁₈N₂O₄ | 242.27 | N/A | Morpholine carbonyl |
| 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid | 461456-17-7 | C₁₄H₁₇NO₆S | 327.35 | N/A | Benzodioxin sulfonyl |
| 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid | N/A | C₁₁H₁₅N₃O₃ | 237.26 | N/A | 6-Methoxypyrimidine |
*Molecular weight calculated based on structural analysis.
Key Observations :
- Heterocyclic Substituents : The purine core in the target compound distinguishes it from pyrazine (), pyrimidine (), and morpholine derivatives (). Larger aromatic systems like purine may enhance π-π stacking interactions in biological systems compared to smaller heterocycles.
- Polarity: The carboxylic acid group in all compounds contributes to hydrophilicity, but substituents like the benzodioxin sulfonyl group () or morpholine carbonyl () introduce additional hydrogen-bond acceptors/donors, affecting solubility and membrane permeability.
- Melting Points : Only 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid () reports a melting point (151–152°C), suggesting crystalline stability under standard conditions.
Key Observations :
- The methyl group may reduce metabolic degradation compared to unmethylated purines.
- CP-945,598: A structurally related purine-piperidine derivative () with chloro substituents exhibits selective cannabinoid receptor antagonism, highlighting how electronic and steric modifications influence receptor specificity.
- Solubility : Derivatives like 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid () exhibit moderate aqueous solubility (Log S = -2.2), a critical factor for oral bioavailability.
Biological Activity
1-(9-Methylpurin-6-yl)piperidine-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the realm of antiviral and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with purine-based precursors. The use of various synthetic routes has been explored to optimize yield and purity. For instance, the introduction of hydrophilic groups to enhance solubility has been a focus of research, as solubility is a critical factor for biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of purine, including this compound, exhibit significant antiviral properties. Notably, compounds with similar structures have shown efficacy against herpes simplex virus type 1 (HSV-1), including strains resistant to traditional antiviral treatments like acyclovir .
Table 1: Antiviral Activity Against HSV-1
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 5.0 | 30 | 6 |
| Compound B | 10.0 | 50 | 5 |
| This compound | TBD | TBD | TBD |
Antitumor Activity
The cytotoxic effects of this compound have also been evaluated against various tumor cell lines. For example, it demonstrated selective cytotoxicity against breast cancer (SK-BR-3) and colorectal cancer (COLO201) cell lines, with a significant decrease in cell viability observed at concentrations under 30 µM. The mechanism appears to involve cell cycle arrest at specific phases, which is crucial for its potential as an anticancer agent .
Table 2: Cytotoxic Activity Against Tumor Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SK-BR-3 | 25 | G0/G1 phase arrest |
| COLO201 | 20 | G2/M phase arrest |
| MDA-MB-231 | 15 | S phase inhibition |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the purine and piperidine moieties can significantly influence the biological activity of the compounds. For instance, alterations in the length and composition of the linker between the piperidine and purine fragments have been shown to affect both cytotoxicity and selectivity against cancer cells .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antiviral Efficacy : A study involving a series of piperidine derivatives showed that those with stronger hydrophilic characteristics exhibited improved antiviral activity against resistant strains of HSV-1.
- Case Study on Anticancer Properties : Research on piperidine derivatives demonstrated that compounds with specific substitutions at the nitrogen positions exhibited enhanced selectivity towards tumor cells compared to normal fibroblasts, suggesting a promising therapeutic index.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 1-(9-methylpurin-6-yl)piperidine-4-carboxylic acid?
Synthesis typically involves coupling 9-methylpurine derivatives with piperidine-4-carboxylic acid precursors via nucleophilic substitution or transition-metal-catalyzed reactions. Post-synthesis, characterization should include:
- HPLC and LC-MS to confirm purity and molecular weight (≥95% purity threshold recommended) .
- NMR spectroscopy (1H, 13C) to verify structural integrity, focusing on the purine-piperidine linkage and carboxylic acid moiety .
- Melting point analysis (e.g., 162–164°C for structurally analogous compounds) to assess crystallinity .
Q. How should researchers assess batch-to-batch consistency in purity for this compound?
- Use HPLC with UV detection to quantify impurities (e.g., unreacted intermediates or degradation products). For sensitive assays, request peptide content analysis (if applicable) to minimize variability in salt or solvent residues .
- Compare retention times and peak areas across batches, ensuring ≤5% variation in impurity profiles .
Advanced Research Questions
Q. What strategies are effective for resolving solubility challenges in biological assays?
- Co-solvent systems : Test dimethyl sulfoxide (DMSO) or acetone (up to 10% v/v) for initial dissolution, followed by dilution in aqueous buffers .
- pH adjustment : The carboxylic acid group (pKa ~4.5) can be ionized in neutral/basic buffers (e.g., PBS pH 7.4) to enhance aqueous solubility .
- Lyophilization : For long-term storage, lyophilize the compound in a cryoprotectant matrix to prevent aggregation .
Q. How can researchers address discrepancies in bioactivity data between synthetic batches?
- Impurity profiling : Use reference standards (e.g., EP/ICH guidelines) to identify and quantify impurities like N-oxide derivatives or des-methyl analogs, which may antagonize target interactions .
- Dose-response recalibration : Account for batch-specific purity by normalizing activity data to the active fraction (e.g., via LC-MS quantification) .
Q. What analytical approaches are recommended for studying metabolic stability or degradation pathways?
- In vitro microsomal assays : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS/MS. Focus on piperidine ring oxidation or purine demethylation as potential metabolic hotspots .
- Forced degradation studies : Expose the compound to acidic/alkaline conditions, heat, or light, and track degradation products using high-resolution mass spectrometry (HRMS) .
Q. How can structural analogs of this compound be rationally designed for SAR studies?
- Computational modeling : Use molecular docking to predict binding affinities with purine-binding targets (e.g., kinases). Modify the methyl group on the purine or the piperidine substituents to optimize steric/electronic compatibility .
- Synthetic diversification : Introduce substituents like trifluoromethyl (as in ) or cyanopyridinyl () to modulate lipophilicity and target engagement.
Q. What protocols mitigate instability during long-term storage?
- Storage conditions : Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation of the purine ring .
- Stability-indicating assays : Perform accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via NMR or HPLC .
Data Contradiction Analysis
Q. How should conflicting results in receptor binding assays be investigated?
Q. What steps validate the compound’s role in observed off-target effects?
- Counter-screening : Test against panels of structurally related targets (e.g., adenosine receptors) to rule out cross-reactivity .
- CRISPR knockouts : Use gene-edited cell lines to confirm target specificity in cellular assays .
Methodological Notes
- Experimental rigor : For reproducibility, document synthesis conditions (e.g., catalyst loading, reaction time) and analytical parameters (HPLC column type, gradient) in detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
